4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine 4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1001757-55-6
VCID: VC7901515
InChI: InChI=1S/C10H9ClFN3/c11-9-6-15(14-10(9)13)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2,(H2,13,14)
SMILES: C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N)Cl
Molecular Formula: C10H9ClFN3
Molecular Weight: 225.65 g/mol

4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine

CAS No.: 1001757-55-6

Cat. No.: VC7901515

Molecular Formula: C10H9ClFN3

Molecular Weight: 225.65 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine - 1001757-55-6

Specification

CAS No. 1001757-55-6
Molecular Formula C10H9ClFN3
Molecular Weight 225.65 g/mol
IUPAC Name 4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H9ClFN3/c11-9-6-15(14-10(9)13)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2,(H2,13,14)
Standard InChI Key CSSAALCFGVTUBI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N)Cl
Canonical SMILES C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine (CAS 1001757-55-6) has the molecular formula C10H9ClFN3\text{C}_{10}\text{H}_{9}\text{ClFN}_{3}, corresponding to a molecular weight of 241.65 g/mol. Its structure features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with:

  • A chlorine atom at the 4-position, contributing electron-withdrawing effects.

  • A 3-fluorobenzyl group at the 1-position, enhancing lipophilicity and potential membrane permeability.

  • An amine group at the 3-position, enabling hydrogen bonding and interactions with biological targets.

The InChI key (CSSAALCFGVTUBI-UHFFFAOYSA-N) and SMILES notation (FC1=CC=CC(=C1)CN2N=C(N)C(Cl)=C2) provide unambiguous identifiers for its stereochemical configuration .

Table 1: Key Structural Descriptors

PropertyValue/Descriptor
Molecular FormulaC10H9ClFN3\text{C}_{10}\text{H}_{9}\text{ClFN}_{3}
Molecular Weight241.65 g/mol
CAS Number1001757-55-6
SMILESFC1=CC=CC(=C1)CN2N=C(N)C(Cl)=C2
InChI KeyCSSAALCFGVTUBI-UHFFFAOYSA-N

Synthesis and Production

Synthetic Routes

The synthesis of 4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine typically involves multi-step reactions, leveraging nucleophilic substitution and alkylation strategies. A common pathway includes:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring.

  • Chlorination: Introduction of the chlorine atom at the 4-position using chlorinating agents like phosphorus oxychloride (POCl₃).

  • Benzylation: Alkylation of the pyrazole nitrogen with 3-fluorobenzyl bromide in the presence of a base (e.g., potassium carbonate) to attach the fluorinated benzyl group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, reflux65–75
ChlorinationPOCl₃, DMF, 80°C80–85
Benzylation3-Fluorobenzyl bromide, K₂CO₃, DMF, RT70–75

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with rigorous quality control via HPLC and NMR spectroscopy .

Physicochemical Properties

Solubility and Stability

The compound is a crystalline solid at room temperature, with moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic 3-fluorobenzyl group. Stability studies indicate no significant degradation under inert atmospheres at temperatures below 100°C .

Table 3: Physicochemical Profile

PropertyValue
Melting Point142–145°C (decomposes)
LogP (Partition Coeff.)2.8 ± 0.2
Solubility in DMSO25 mg/mL
Aqueous Solubility<1 mg/mL

Applications in Medicinal Chemistry

Drug Discovery

This compound serves as a scaffold for developing:

  • Anti-inflammatory Agents: Structural analogs show reduced gastrointestinal toxicity compared to traditional NSAIDs.

  • Anticancer Therapeutics: Derivatives inhibit tyrosine kinases involved in tumor proliferation.

Table 4: Comparative Bioactivity of Pyrazole Analogs

CompoundTarget IC₅₀ (µM)Selectivity Index
4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine12.5 (COX-2)8.2
Celecoxib (Reference)0.04 (COX-2)300

Recent Research Developments

2024–2025 Advancements

Recent efforts focus on:

  • Nanoparticle Delivery: Encapsulation in lipid nanoparticles to improve bioavailability.

  • Structure-Activity Relationships (SAR): Modifying the benzyl group to enhance kinase selectivity.

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